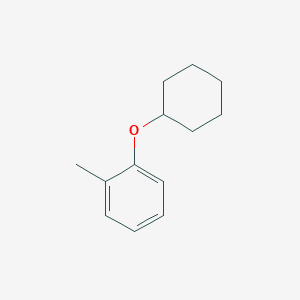
Benzene, 1-(cyclohexyloxy)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(cyclohexyloxy)-2-methyl-: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a cyclohexyloxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(cyclohexyloxy)-2-methyl- typically involves the reaction of benzene derivatives with cyclohexanol and methylating agents. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with cyclohexanol in the presence of an acid catalyst to form the cyclohexyloxy group. The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the desired product’s quality and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1-(cyclohexyloxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexyloxy group to a cyclohexyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone or benzoic acid derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzene, 1-(cyclohexyloxy)-2-methyl- is used as an intermediate in synthesizing more complex molecules. Its unique structure makes it a valuable building block for designing new materials and compounds .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its interactions with biological targets to develop new therapeutic agents .
Industry: In the industrial sector, this compound can be used in manufacturing specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism by which Benzene, 1-(cyclohexyloxy)-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclohexyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The methyl group can influence the compound’s binding affinity to specific targets, modulating its biological activity .
Comparaison Avec Des Composés Similaires
Toluene: Similar in structure but lacks the cyclohexyloxy group.
Xylene: Contains two methyl groups instead of one methyl and one cyclohexyloxy group.
Phenol: Has a hydroxyl group instead of a cyclohexyloxy group.
Uniqueness: Benzene, 1-(cyclohexyloxy)-2-methyl- is unique due to the presence of both a cyclohexyloxy group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications .
Propriétés
Numéro CAS |
67698-81-1 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-cyclohexyloxy-2-methylbenzene |
InChI |
InChI=1S/C13H18O/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3 |
Clé InChI |
OREXNWWSQZUJJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1)](/img/structure/B12293493.png)

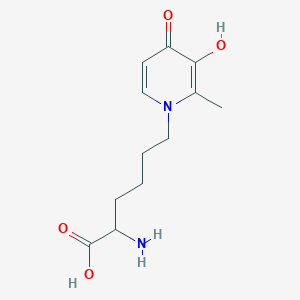



![2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid](/img/structure/B12293529.png)
![tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B12293537.png)
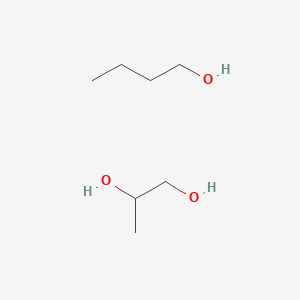
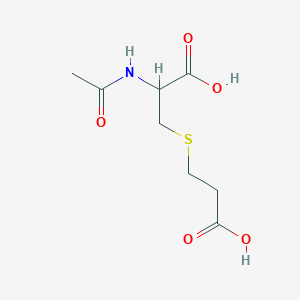


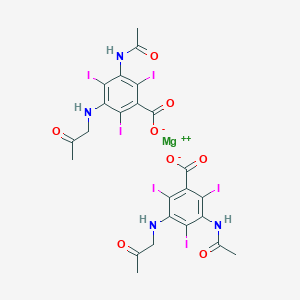
![Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-6-phenylhexyl]-L-valyl-L-phenylalanyl]-](/img/structure/B12293567.png)
